Dorsomorphin dihydrochloride

Description

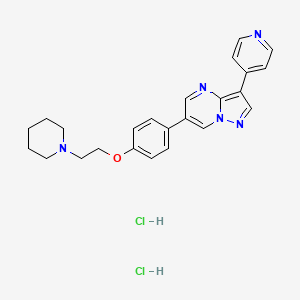

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVIJJQKMGPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Dorsomorphin Dihydrochloride: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin dihydrochloride, also widely known as Compound C, has emerged as a pivotal chemical tool in cellular biology and a progenitor for the development of more selective kinase inhibitors. Its discovery marked a significant advancement in the study of cellular signaling, providing researchers with the first small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. This technical guide delves into the discovery, history, and foundational experimental work that established Dorsomorphin as a dual inhibitor of BMP receptors and AMP-activated protein kinase (AMPK).

The Genesis: A Zebrafish Phenotypic Screen

The story of Dorsomorphin begins with an innovative in vivo phenotypic screen utilizing zebrafish (Danio rerio) embryos. Recognizing the highly conserved nature of developmental signaling pathways between zebrafish and mammals, researchers sought to identify small molecules that could perturb embryonic development, thereby revealing their mechanism of action. The screen was designed to find compounds that disrupt the establishment of the dorsoventral (back-to-belly) body axis, a process critically regulated by the BMP signaling pathway.[1][2][3]

Experimental Protocol: Zebrafish Dorsoventral Axis Screen

Objective: To identify small molecules that alter the normal development of the zebrafish dorsoventral axis.

Methodology:

-

Embryo Collection and Arraying: Wild-type zebrafish embryos were collected after natural spawning and arrayed in 96-well plates, with several embryos per well, in embryo medium.[4]

-

Compound Treatment: A library of diverse small molecules was added to the wells at the blastula stage of development (approximately 3 hours post-fertilization).

-

Phenotypic Observation: Embryos were incubated at 28.5°C and observed at 24-36 hours post-fertilization for morphological changes, particularly those indicative of altered dorsoventral patterning.

-

Identification of "Dorsomorphin": One compound, later named "Dorsomorphin," consistently produced a "dorsalized" phenotype.[1] This phenotype was characterized by an expansion of dorsal structures and a reduction or absence of ventral structures, mimicking the phenotype of zebrafish with genetic mutations in the BMP signaling pathway.[3][5]

Experimental Workflow: Zebrafish Phenotypic Screen

Unraveling the Mechanism: Inhibition of BMP Signaling

The striking dorsalized phenotype induced by Dorsomorphin strongly suggested its role as an inhibitor of the BMP signaling pathway. Subsequent in vitro studies in mammalian cells confirmed this hypothesis and elucidated its mechanism of action.

Key Experiments in Characterizing BMP Inhibition

1. Inhibition of SMAD1/5/8 Phosphorylation:

The canonical BMP signaling pathway involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Western blot analysis was a key technique used to demonstrate that Dorsomorphin blocks this critical step.

Objective: To determine the effect of Dorsomorphin on BMP-induced phosphorylation of SMAD1/5/8.

Cell Line: Murine myoblast cell line (C2C12) is a commonly used model as they differentiate into osteoblasts in response to BMP stimulation.[6][7]

Methodology:

-

Cell Culture and Starvation: C2C12 cells were cultured to near confluence and then serum-starved for several hours to reduce basal signaling activity.[6]

-

Inhibitor Pre-treatment: Cells were pre-incubated with varying concentrations of Dorsomorphin or vehicle control (DMSO) for 30-60 minutes.[6][8]

-

BMP Stimulation: Recombinant BMP4 (or other BMP ligands) was added to the culture medium to stimulate the signaling pathway.[6][8]

-

Cell Lysis and Protein Quantification: After a short incubation period (e.g., 60 minutes), cells were lysed, and total protein concentration was determined.[6]

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).[6][8]

-

Detection: An appropriate HRP-conjugated secondary antibody was used, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.[9]

Results: These experiments demonstrated that Dorsomorphin potently inhibited BMP4-induced phosphorylation of SMAD1/5/8 in a dose-dependent manner.[8]

2. Inhibition of BMP-induced Osteoblast Differentiation:

To assess the functional consequence of BMP signaling inhibition, researchers utilized an in vitro osteoblast differentiation assay.

Objective: To measure the effect of Dorsomorphin on BMP-induced osteogenic differentiation.

Cell Line: C2C12 cells.

Methodology:

-

Cell Seeding and Treatment: C2C12 cells were seeded in multi-well plates and treated with BMP4 in the presence or absence of Dorsomorphin.

-

Differentiation Period: The cells were cultured for several days (typically 3-5 days) to allow for osteogenic differentiation.[10][11]

-

Cell Lysis: Cells were washed with PBS and then lysed.

-

ALP Activity Measurement: The cell lysates were incubated with a chromogenic alkaline phosphatase substrate, such as p-nitrophenyl phosphate (pNPP). The conversion of pNPP to p-nitrophenol was measured spectrophotometrically at 405 nm.

-

Normalization: ALP activity was typically normalized to the total protein content of the cell lysate.

Results: Dorsomorphin was shown to significantly inhibit BMP4-induced alkaline phosphatase activity, confirming its ability to block a key functional outcome of BMP signaling.

BMP Signaling Pathway and the Action of Dorsomorphin

A Second Target Revealed: AMP-activated Protein Kinase (AMPK)

Further investigations into the kinase selectivity of Dorsomorphin revealed a second, potent target: AMP-activated protein kinase (AMPK). This discovery was significant as it positioned Dorsomorphin as a dual inhibitor and highlighted the importance of comprehensive kinase profiling.

Experimental Protocol: In Vitro AMPK Activity Assay

Objective: To determine the inhibitory activity of Dorsomorphin against AMPK.

Methodology:

-

Enzyme and Substrate Preparation: Purified, active AMPK enzyme and a synthetic peptide substrate, often the "SAMS" peptide (HMRSAMSGLHLVKRR), which is derived from acetyl-CoA carboxylase (ACC), are used.[12][13][14]

-

Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (often radiolabeled with ³²P or ³³P), MgCl₂, and the SAMS peptide.[12]

-

Inhibitor Addition: Dorsomorphin at various concentrations is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of the AMPK enzyme and incubated at 30°C for a defined period.

-

Stopping the Reaction and Measuring Activity: The reaction is stopped, and the amount of phosphorylated SAMS peptide is quantified. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.[12] Non-radioactive methods, such as ELISA-based assays, have also been developed.[15][16]

Results: These assays revealed that Dorsomorphin is a potent, ATP-competitive inhibitor of AMPK with a Ki (inhibition constant) of 109 nM.[2][17]

AMPK Signaling Pathway and the Action of Dorsomorphin

Quantitative Analysis of Dorsomorphin's Kinase Inhibition

A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity across a panel of kinases. The following table summarizes key inhibitory constants for Dorsomorphin against its primary targets and other related kinases.

| Kinase Target | Inhibition Value (IC50/Ki) | Assay Type | Reference |

| AMPK | Ki = 109 nM | In vitro kinase assay | [2][17] |

| ALK2 (BMPR-I) | IC50 = 148.1 nM | In vitro kinase assay | [18] |

| ALK3 (BMPR-IA) | - | - | - |

| ALK6 (BMPR-IB) | - | - | - |

| VEGFR2 (KDR) | IC50 = 25.1 nM | In vitro kinase assay | [18] |

| ALK5 (TGFβR-I) | IC50 = 10,760 nM | In vitro kinase assay | [18] |

| ZAPK | No significant inhibition | In vitro kinase assay | [2] |

| SYK | No significant inhibition | In vitro kinase assay | [2] |

| PKCθ | No significant inhibition | In vitro kinase assay | [2] |

| PKA | No significant inhibition | In vitro kinase assay | [2] |

| JAK3 | No significant inhibition | In vitro kinase assay | [2] |

Note: Specific IC50 values for ALK3 and ALK6 are not as consistently reported in initial characterization studies but are known to be inhibited by Dorsomorphin.

Off-Target Effects and the Dawn of More Selective Inhibitors

While Dorsomorphin proved to be a valuable research tool, its inhibitory activity against both BMP and AMPK, as well as its newly discovered potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), highlighted the need for more selective compounds.[13][18][19] This led to structure-activity relationship (SAR) studies, where the chemical structure of Dorsomorphin was systematically modified to improve its selectivity.[13][18][19] These efforts resulted in the development of second-generation inhibitors, such as DMH1, which exhibits high selectivity for BMP receptors over AMPK and VEGFR2.[20]

Conclusion

The discovery of this compound through a clever zebrafish phenotypic screen represents a landmark in chemical genetics. Its subsequent characterization as the first small molecule inhibitor of BMP signaling, and later as a potent AMPK inhibitor, has provided invaluable insights into these critical cellular pathways. While its polypharmacology necessitates careful interpretation of experimental results, the journey of Dorsomorphin from a hit in a developmental screen to a widely used research tool and a scaffold for the development of more selective inhibitors underscores the power of phenotype-driven drug discovery and the importance of rigorous mechanistic and selectivity profiling.

References

- 1. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical screening in zebrafish for novel biological and therapeutic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15 years of zebrafish chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encodeproject.org [encodeproject.org]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 2.8. Immunoprecipitation and assay of AMPK activity [bio-protocol.org]

- 14. AMPK activity [bio-protocol.org]

- 15. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. cdn.stemcell.com [cdn.stemcell.com]

- 18. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

Dorsomorphin as a Potent AMPK Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, has been widely utilized in cellular and molecular biology research as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism, making it a key target in various physiological and pathological processes. This technical guide provides a comprehensive overview of Dorsomorphin's function as an AMPK inhibitor, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a critical discussion of its off-target effects.

Mechanism of Action and Selectivity

Dorsomorphin exerts its inhibitory effect on AMPK by competing with ATP for binding to the kinase domain of the catalytic α subunit.[1][2][3] This competition prevents the phosphorylation of downstream targets of AMPK, thereby blocking its signaling cascade. Dorsomorphin exhibits a high affinity for AMPK, with a reported inhibition constant (Ki) of 109 nM in the absence of AMP.[2][3][4][5]

While Dorsomorphin is a potent AMPK inhibitor, it also displays a degree of selectivity. Studies have shown that it does not significantly inhibit several other structurally related kinases at concentrations where it effectively blocks AMPK. These include ZAPK (ZAP-70-associated protein kinase), SYK (spleen tyrosine kinase), PKCθ (protein kinase C theta), PKA (protein kinase A), and JAK3 (Janus kinase 3).[4][5] However, it is crucial to note that Dorsomorphin possesses significant off-target activities, which will be discussed in a later section.

Data Presentation: Quantitative Inhibitory Data

The inhibitory potency of Dorsomorphin has been quantified across various targets and cell lines. The following tables summarize these findings for easy comparison.

Table 1: Inhibitory Activity of Dorsomorphin against Kinases

| Target Kinase | Inhibition Constant (Ki) | IC50 |

| AMPK | 109 nM[2][3][4][5] | 234.6 nM[1] |

| ALK2/BMPR-I | 148 nM | |

| KDR/VEGFR2 | 25.1 nM |

Table 2: Cytotoxic Effects of Dorsomorphin (IC50) in Various Cell Lines

| Cell Line | Cancer Type | IC50 |

| 92-1 | Uveal Melanoma | 6.526 µM[6][7] |

| MP46 | Uveal Melanoma | 10.13 µM[6][7] |

| OMM2.5 | Uveal Melanoma | 31.45 µM[6][7] |

| Mel270 | Uveal Melanoma | 8.39 µM[6][7] |

| HeLa | Cervical Cancer | 10.71 μM[6] |

| HCT116 | Colorectal Carcinoma | 11.34 μM[6] |

| A2780 | Ovarian Cancer | 0.9 μM (EC50)[6] |

| MCF-7 | Breast Cancer | 4.9 μM (EC50)[6] |

Signaling Pathways and Off-Target Effects

A thorough understanding of the signaling pathways affected by Dorsomorphin is essential for accurate interpretation of experimental results.

AMPK Signaling Pathway

The diagram below illustrates the canonical AMPK signaling pathway and the point of inhibition by Dorsomorphin.

Off-Target Effects of Dorsomorphin

It is critical for researchers to be aware of Dorsomorphin's significant off-target effects, primarily its inhibition of Bone Morphogenetic Protein (BMP) type I receptors and Vascular Endothelial Growth Factor (VEGF) receptor 2.[8][9][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments involving Dorsomorphin.

In Vitro AMPK Kinase Assay

This assay measures the direct inhibitory effect of Dorsomorphin on AMPK activity.

Materials:

-

Recombinant human AMPK (e.g., α1β1γ1)

-

SAMS peptide (a synthetic substrate for AMPK)

-

[γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit

-

Assay buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.8 mM DTT)

-

Dorsomorphin stock solution (in DMSO)

-

Microplate suitable for the chosen detection method

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 100 µM AMP, and 50 µM SAMS peptide.

-

Add varying concentrations of Dorsomorphin or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding 100 µM ATP (containing [γ-³²P]ATP if using the radioactive method) and the recombinant AMPK enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding phosphoric acid for radioactive assays).

-

Quantify the phosphorylation of the SAMS peptide using an appropriate method (e.g., scintillation counting or luminescence measurement).

-

Calculate the percentage of inhibition for each Dorsomorphin concentration and determine the IC50 value.

Western Blot Analysis of AMPK Inhibition in Cells

This protocol is used to assess the effect of Dorsomorphin on the phosphorylation status of AMPK and its downstream targets in a cellular context.

Materials:

-

Cell line of interest (e.g., C2C12 myotubes, HeLa cells)

-

Cell culture medium and supplements

-

Dorsomorphin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells and grow to the desired confluency.

-

Treat cells with Dorsomorphin at various concentrations (e.g., 1-20 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

This assay measures the effect of Dorsomorphin on cell proliferation and cytotoxicity.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Dorsomorphin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.[13]

-

Allow cells to adhere overnight.

-

Treat the cells with a range of Dorsomorphin concentrations for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14][15][16]

-

Add the solubilization solution to dissolve the formazan crystals.[14][15][16]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis (Annexin V) Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by Dorsomorphin.

Materials:

-

Cell line of interest

-

Dorsomorphin

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Dorsomorphin for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Incubate the cells in the dark at room temperature for 15 minutes.[17][18]

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Dorsomorphin.

Conclusion and Critical Considerations

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

- 5. stemcell.com [stemcell.com]

- 6. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Dorsomorphin as a BMP Type I Receptor Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dorsomorphin, a potent and selective small molecule inhibitor, has emerged as a critical tool in the study of Bone Morphogenetic Protein (BMP) signaling. By targeting the ATP-binding pocket of BMP type I receptors, specifically ALK2, ALK3, and ALK6, Dorsomorphin effectively blocks the initiation of the BMP signaling cascade. This inhibition prevents the phosphorylation of downstream effectors, primarily SMAD1/5/8, thereby modulating a wide array of cellular processes including embryonic development, cell differentiation, and tissue homeostasis. This technical guide provides an in-depth overview of Dorsomorphin's mechanism of action, its chemical properties, quantitative efficacy, and detailed experimental protocols for its application in research settings.

Introduction to Dorsomorphin

Dorsomorphin, also known as Compound C, is a pyrazolopyrimidine derivative that was initially identified in a chemical screen for compounds that perturb dorsoventral axis formation in zebrafish embryos, a process heavily reliant on BMP signaling gradients[1][2][3]. Its ability to induce dorsalization pointed towards its function as a BMP signaling antagonist[1][3]. Subsequent studies have elucidated its mechanism as a reversible and ATP-competitive inhibitor of the kinase activity of BMP type I receptors[4][5][6].

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine[4] |

| Molecular Formula | C₂₄H₂₅N₅O[4][7] |

| Molecular Weight | 399.49 g/mol [4][6] |

| CAS Number | 866405-64-3[4][7] |

| Solubility | Soluble in DMSO[8][9][10] |

| Appearance | Powder[9] |

Mechanism of Action: Inhibition of BMP Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a multitude of biological processes[11][12][13]. The signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface[11][12][14]. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor[12]. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8[1][11][15]. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes[11][15].

Dorsomorphin exerts its inhibitory effect by selectively targeting the kinase domain of BMP type I receptors, namely ALK2, ALK3, and ALK6[1][2][16]. By competing with ATP for binding to these receptors, Dorsomorphin prevents the phosphorylation of SMAD1/5/8, thereby halting the downstream signaling cascade[1][2]. This selective inhibition allows for the precise dissection of BMP-mediated cellular events.

Quantitative Data: Inhibitory Activity of Dorsomorphin

Dorsomorphin exhibits potent and selective inhibition of BMP type I receptors. The half-maximal inhibitory concentration (IC50) values vary depending on the specific receptor and the assay conditions.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK2 (BMPR-IA) | 107.9 | In vitro kinase assay | [17] |

| ALK3 (BMPR-IB) | ~500 (in cells) | Cell-based reporter assay | [18] |

| ALK6 (BMPR-II) | ~5000 (in cells) | Cell-based reporter assay | [18] |

| AMPK | 109 (Ki) | Cell-free assay | [5][6][7] |

| VEGFR2 (KDR) | 25.1 | In vitro kinase assay | [17] |

Note: IC50 values can vary between different studies and experimental setups.

Experimental Protocols

Inhibition of BMP-induced SMAD1/5/8 Phosphorylation in Cell Culture

This protocol describes a typical experiment to assess the inhibitory effect of Dorsomorphin on BMP-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.

Materials:

-

C2C12 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant human BMP2 or BMP4

-

Dorsomorphin

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-GAPDH or β-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells into 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Starvation: Once confluent, starve the cells in serum-free DMEM for 4-6 hours.

-

Inhibitor Pre-treatment: Prepare a stock solution of Dorsomorphin in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., a dose-response range from 0.1 to 10 µM). Add the Dorsomorphin solutions or vehicle (DMSO) to the cells and incubate for 30-60 minutes at 37°C.

-

BMP Stimulation: Add recombinant BMP ligand (e.g., 50 ng/mL BMP4) to the wells and incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-SMAD1/5/8, total SMAD1, and a loading control (GAPDH or β-tubulin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 and loading control signals.

Applications in Research and Drug Development

Dorsomorphin's ability to selectively inhibit BMP signaling has made it an invaluable tool in various research areas:

-

Developmental Biology: Dorsomorphin is widely used to study the role of BMP signaling in embryonic patterning, organogenesis, and cell fate determination[1][2][18][19].

-

Stem Cell Research: It is instrumental in directing the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes and neural precursors, by modulating the BMP pathway[7][20][21][22][23][24].

-

Cancer Research: The role of BMP signaling in cancer is complex, and Dorsomorphin is used to investigate its involvement in tumor growth, metastasis, and apoptosis[25][26][27].

-

Disease Modeling: Dorsomorphin aids in the study of diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva and certain vascular disorders.

Off-Target Effects and Considerations

While Dorsomorphin is a selective inhibitor of BMP type I receptors, it is also known to inhibit AMP-activated protein kinase (AMPK)[5][6][7]. This off-target effect should be considered when interpreting experimental results. For studies requiring higher specificity for BMP receptors, derivatives of Dorsomorphin with improved selectivity profiles, such as LDN-193189, are available[16][28][29].

Conclusion

Dorsomorphin is a cornerstone small molecule for investigating the multifaceted roles of the BMP signaling pathway. Its well-characterized mechanism of action, coupled with its commercial availability, provides researchers with a powerful tool to modulate BMP-dependent processes in a controlled manner. A thorough understanding of its inhibitory profile, including potential off-target effects, is crucial for the rigorous design and interpretation of experiments. As research into the complexities of BMP signaling continues, Dorsomorphin and its derivatives will undoubtedly remain at the forefront of discovery in both basic science and therapeutic development.

References

- 1. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Dorsomorphin | C24H25N5O | CID 11524144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. selleckchem.com [selleckchem.com]

- 7. stemcell.com [stemcell.com]

- 8. apexbt.com [apexbt.com]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]

- 22. stemcell.com [stemcell.com]

- 23. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dash.harvard.edu [dash.harvard.edu]

- 25. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Dorsomorphin attenuates ABCG2-mediated multidrug resistance in colorectal cancer [frontiersin.org]

- 27. Dorsomorphin Suppresses EMT to Reduce AR-Negative Prostate Cancer Metastasis by Synergistically Antagonizing JAK2/STAT3 and Gli2-Independent Shh Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 29. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

Dorsomorphin Dihydrochloride: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor with a pivotal role in cellular signaling research. Initially identified for its ability to perturb dorsoventral axis formation in zebrafish embryos, it has since been elucidated as a potent, ATP-competitive inhibitor of both AMP-activated protein kinase (AMPK) and Type I bone morphogenetic protein (BMP) receptors.[1] This dual activity makes it an invaluable tool for dissecting the intricate signaling pathways governed by these two key cellular regulators. This technical guide provides an in-depth overview of the chemical structure, properties, and biological actions of Dorsomorphin dihydrochloride, complete with detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt form of Dorsomorphin, which enhances its solubility in aqueous solutions. The fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride | [2][3] |

| Synonyms | Compound C dihydrochloride, BML-275 dihydrochloride | [2][4][5] |

| CAS Number | 1219168-18-9 | [5] |

| Molecular Formula | C₂₄H₂₅N₅O · 2HCl | [2][3][5] |

| Molecular Weight | 472.41 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥97% | [5] |

| Solubility | Soluble in water (to 100 mM), DMSO (to 20 mM with gentle warming), and PBS (pH 7.2) (approx. 1 mg/ml). | [3][5] |

| Storage | Store at -20°C, desiccated. | [1][3] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases.

Inhibition of AMP-activated Protein Kinase (AMPK)

Dorsomorphin is a potent and reversible inhibitor of AMPK, a central regulator of cellular energy homeostasis.[6] It exhibits a high degree of selectivity for AMPK over other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[7]

Inhibition of Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin also functions as a potent inhibitor of the BMP signaling pathway by targeting the Type I BMP receptors: ALK2 (Activin A receptor, type I), ALK3 (BMP receptor, type IA), and ALK6 (BMP receptor, type IB).[4][8] This inhibition prevents the phosphorylation of downstream mediators, SMAD1, SMAD5, and SMAD8, thereby blocking the transduction of the BMP signal.[1]

Table 2: Quantitative Inhibition Data for Dorsomorphin

| Target | Inhibition Metric | Value | Reference(s) |

| AMPK | Kᵢ | 109 nM | [4][7] |

| BMP Signaling (BMP4-induced p-SMAD phosphorylation) | IC₅₀ | 0.47 µM | [9] |

| ALK2 (in vitro kinase assay) | IC₅₀ | 148.1 nM | [10] |

| KDR (VEGFR2) (in vitro kinase assay) | IC₅₀ | 25.1 nM | [10] |

| HeLa cells (cell viability) | IC₅₀ | 10.71 µM | [11] |

| HCT116 cells (cell viability) | IC₅₀ | 11.34 µM | [11] |

Signaling Pathway Visualization

The inhibitory action of Dorsomorphin on the BMP signaling pathway can be visualized as follows:

Caption: Inhibition of the canonical BMP signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro AMPK Kinase Assay

This protocol is for determining the inhibitory activity of Dorsomorphin against partially purified AMPK.

Materials:

-

Partially purified liver AMPK (e.g., from Sprague-Dawley rats)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Reaction Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)

-

AMP solution (100 µM)

-

ATP solution (100 µM)

-

[γ-³³P]ATP

-

SAMS peptide substrate (50 µM)

-

1% Phosphoric acid (H₃PO₄)

-

96-well MultiScreen plates

Procedure:

-

Prepare a 100 µl reaction mixture containing the reaction buffer, 100 µM AMP, 100 µM ATP (spiked with 0.5 µCi ³³P-ATP per reaction), and 50 µM SAMS peptide.[9]

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.

-

Initiate the reaction by adding the partially purified AMPK enzyme.

-

Incubate the reaction at 30°C for 30 minutes.[9]

-

Stop the reaction by adding 80 µl of 1% H₃PO₄.[9]

-

Transfer 100 µl of the stopped reaction to a 96-well MultiScreen plate.

-

Wash the plate three times with 1% H₃PO₄.

-

Determine the amount of incorporated ³³P into the SAMS peptide using a scintillation counter (e.g., Top-count).

-

Calculate the Ki value using non-linear regression for competitive inhibition.[7]

Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation

This protocol details the assessment of Dorsomorphin's ability to inhibit BMP-induced phosphorylation of SMAD1/5/8 in a cell-based assay.

Materials:

-

C2C12 myoblast cells (or other BMP-responsive cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human BMP2 or BMP4

-

This compound stock solution

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1/5/8

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed C2C12 cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 30-60 minutes.[12][13]

-

Stimulate the cells with BMP2 (e.g., 5 nM) or BMP4 for 30-60 minutes.[12][14]

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total SMAD1/5/8 antibody to confirm equal protein loading.

In Vivo Study of Dorsomorphin in a Mouse Model

This protocol provides a general framework for an in vivo experiment to assess the effects of Dorsomorphin.

Materials:

-

Wild-type C57BL/6 mice

-

This compound

-

Vehicle (e.g., DMSO and/or saline)

-

Anesthetic

-

Surgical tools for tissue collection

-

Equipment for blood collection

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Prepare the this compound solution for injection (e.g., dissolve in a suitable vehicle).

-

Administer Dorsomorphin (e.g., 10 mg/kg) or vehicle via intraperitoneal or intravenous injection.[15][16]

-

At the desired time points post-injection (e.g., 1, 6, or 24 hours), anesthetize the mice.[15]

-

Collect blood samples via cardiac puncture for serum analysis.

-

Perfuse the mice with saline and collect tissues of interest (e.g., liver).

-

Process the tissues for further analysis, such as Western blotting for p-SMAD levels or quantitative real-time PCR for target gene expression.[15]

Disclaimer: All experimental protocols are provided as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

Conclusion

This compound is a powerful and versatile research tool for the study of AMPK and BMP signaling pathways. Its well-defined chemical properties and dual inhibitory mechanism provide a solid foundation for its use in a wide range of in vitro and in vivo applications. The information and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cellular signaling in both health and disease.

References

- 1. agscientific.com [agscientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. stemcell.com [stemcell.com]

- 9. glpbio.com [glpbio.com]

- 10. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 12. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | ALK3-SMAD1/5 Signaling Mediates the BMP2-Induced Decrease in PGE2 Production in Human Endometrial Stromal Cells and Decidual Stromal Cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound (BML-275) | AMPK inhibitor | TargetMol [targetmol.com]

- 16. glpbio.com [glpbio.com]

The In Vitro Biological Activity of Dorsomorphin Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a well-characterized small molecule inhibitor with significant utility in in vitro biological research.[1] Initially identified as a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), its pleiotropic effects have been elucidated to include potent inhibition of the bone morphogenetic protein (BMP) signaling pathway.[1] This dual activity, along with its influence on other signaling cascades such as the Akt/mTOR pathway, makes Dorsomorphin dihydrochloride a critical tool for studying cellular metabolism, developmental biology, cancer pathogenesis, and stem cell differentiation. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, including its primary targets, quantitative inhibitory data, detailed experimental protocols, and the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key families of kinases:

-

AMP-activated protein kinase (AMPK): Dorsomorphin acts as a potent, reversible, and ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis.[2] It does not show significant activity against several other structurally related kinases, including ZAPK, SYK, PKCθ, PKA, and JAK3.[1]

-

BMP Type I Receptors: Dorsomorphin is a potent inhibitor of the type I BMP receptors, specifically ALK2 (Activin A receptor type I), ALK3 (BMP receptor type IA), and ALK6 (BMP receptor type IB).[3] By inhibiting these receptors, it blocks the downstream phosphorylation of SMADs 1/5/8, key mediators of BMP signaling.[4]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets and its cytotoxic effects on various cancer cell lines.

| Target Kinase | Inhibition Constant (Ki) / IC50 | Notes |

| AMPK | Ki: 109 nM | ATP-competitive inhibitor.[5] |

| ALK2 | Potent Inhibitor | Specific IC50 values are not consistently reported, but it is a primary target.[3][6] |

| ALK3 | Potent Inhibitor | Known to be a direct target of Dorsomorphin.[3][6] |

| ALK6 | Potent Inhibitor | One of the three primary BMP type I receptor targets.[3][6] |

| BMP-induced SMAD1/5/8 phosphorylation | IC50: 0.47 µM | In response to BMP4 stimulation.[4] |

| Cell Line | Cancer Type | IC50 |

| HeLa | Cervical Cancer | 10.71 µM[3] |

| HCT116 | Colorectal Cancer | 11.34 µM[3] |

Key Signaling Pathways Modulated by Dorsomorphin

Dorsomorphin's inhibitory actions on AMPK and BMP receptors lead to the modulation of several critical downstream signaling pathways.

AMPK Signaling Pathway

By inhibiting AMPK, Dorsomorphin prevents the phosphorylation of its downstream targets, thereby impacting cellular metabolism and autophagy.

BMP Signaling Pathway

Dorsomorphin blocks BMP signaling at the receptor level, preventing the canonical SMAD-dependent signaling cascade.

Akt/mTOR Signaling Pathway

In some cellular contexts, particularly in cancer cells, Dorsomorphin has been shown to inhibit the Akt/mTOR pathway, which can lead to the induction of autophagy and apoptosis.[7] This effect can be independent of its AMPK inhibitory activity.

Experimental Protocols

The following are representative protocols for common in vitro applications of this compound. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

General Stock Solution Preparation

-

Reconstitution: For a 10 mM stock solution, reconstitute the lyophilized powder in sterile DMSO. For example, add 2.12 mL of DMSO to 1 mg of this compound (MW: 472.41 g/mol ).

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Kinase Assay (AMPK Inhibition)

This protocol is adapted from a general kinase assay procedure.

-

Reaction Setup: In a microplate, prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl2), ATP (e.g., 100 µM, including radiolabeled ATP), and a specific AMPK substrate (e.g., SAMS peptide).

-

Inhibitor Addition: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (DMSO).

-

Enzyme Addition: Initiate the reaction by adding purified AMPK enzyme to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping agent, such as phosphoric acid.

-

Detection: Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter to determine the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition at each Dorsomorphin concentration and determine the IC50 or Ki value.

Cancer Cell Viability Assay (MTT/WST-1 Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Signal Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Stem Cell Differentiation (Cardiomyogenesis Induction)

This protocol is a generalized example for inducing cardiomyogenesis from embryonic stem cells (ESCs).

-

ESC Culture: Culture mouse or human ESCs under standard pluripotency-maintaining conditions.

-

Embryoid Body (EB) Formation: Induce EB formation by either the hanging drop method or suspension culture in differentiation medium.

-

Dorsomorphin Treatment: For robust cardiac induction, treat the EBs with Dorsomorphin (e.g., 0.5-5 µM) during the initial stages of differentiation (e.g., the first 24-48 hours).

-

Continued Differentiation: After the initial treatment, continue to culture the EBs in differentiation medium without Dorsomorphin.

-

Assessment of Cardiomyogenesis: Monitor for the appearance of spontaneously beating areas within the EBs. At various time points, EBs can be collected for analysis of cardiac-specific markers (e.g., α-actinin, troponin T) by immunofluorescence or qRT-PCR.

Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: After treating cells with Dorsomorphin for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-SMAD1/5/8, total SMAD1, phospho-Akt, total Akt).

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound is a versatile and potent inhibitor of AMPK and BMP signaling pathways, with additional effects on other cellular cascades. Its well-defined in vitro activities make it an invaluable tool for a wide range of research applications, from dissecting fundamental cellular processes to exploring potential therapeutic strategies in cancer and regenerative medicine. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers utilizing this important small molecule in their in vitro studies. As with any pharmacological inhibitor, careful experimental design and optimization are crucial for obtaining robust and reproducible results.

References

- 1. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AMP-kinase inhibitor dorsomorphin reduces the proliferation and migration behavior of colorectal cancer cells by targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dorsomorphin: A Technical Guide to its Effects on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor with profound effects on key cellular signaling pathways. Initially identified through a chemical screen in zebrafish for its ability to perturb dorsoventral axis formation, its primary targets have been characterized as the Bone Morphogenetic Protein (BMP) and AMP-activated protein kinase (AMPK) signaling cascades. This technical guide provides an in-depth overview of the signaling pathways affected by Dorsomorphin, presenting quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the implicated pathways and experimental workflows.

Introduction

Dorsomorphin (6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine) is a cell-permeable pyrazolopyrimidine derivative. Its discovery as an inhibitor of BMP signaling has made it an invaluable tool in developmental biology and research into diseases involving aberrant BMP activity.[1][2] Furthermore, its potent inhibition of AMPK has led to its extensive use in studies of metabolism, autophagy, and cellular energy sensing.[3][4] This guide aims to provide a comprehensive resource for researchers employing Dorsomorphin, detailing its mechanism of action and providing practical information for experimental design and data interpretation.

Core Signaling Pathways Affected by Dorsomorphin

Dorsomorphin exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domains of its target proteins.

Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin selectively inhibits the BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1][2][5] This inhibition prevents the phosphorylation and activation of the downstream mediators, SMADs 1, 5, and 8.[2][6] The activated SMAD complex (phospho-SMAD1/5/8) normally translocates to the nucleus to regulate the transcription of BMP target genes. By blocking this initial step, Dorsomorphin effectively abrogates BMP-mediated cellular responses, such as osteoblast differentiation and dorsoventral patterning in embryonic development.[1][2]

Figure 1: Dorsomorphin's Inhibition of the BMP Signaling Pathway.

AMP-activated Protein Kinase (AMPK) Signaling

Dorsomorphin is a potent, reversible, and ATP-competitive inhibitor of AMPK, with a reported Ki of 109 nM.[1][4] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated by a high AMP:ATP ratio, AMPK phosphorylates a multitude of downstream targets to promote catabolic processes and inhibit anabolic pathways. Dorsomorphin's inhibition of AMPK prevents these downstream phosphorylation events, making it a valuable tool for studying metabolic regulation and autophagy.[3][4]

Figure 2: Dorsomorphin's Inhibition of the AMPK Signaling Pathway.

Quantitative Data on Dorsomorphin's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of Dorsomorphin on its primary targets and selected off-targets.

| Target Kinase | Parameter | Value | Species | Assay Conditions | Reference |

| AMPK | Ki | 109 nM | Rat | Cell-free assay | [1][4] |

| IC50 | 234.6 nM | - | Cell-permeable agent | [3] | |

| ALK2 (BMPR-IA) | IC50 | ~0.2 µM | - | BRE-Luciferase reporter assay | [7] |

| ALK3 (BMPR-IA) | IC50 | ~0.5 µM | - | BRE-Luciferase reporter assay | [7] |

| ALK6 (BMPR-IB) | IC50 | 5-10 µM | - | BRE-Luciferase reporter assay | [7] |

| BMP4-induced SMAD1/5/8 Phosphorylation | IC50 | 0.47 µM | - | - | [6] |

| IC50 | <0.5 µM | - | Pulmonary artery smooth muscle cells | [8] | |

| VEGFR2 (KDR) | IC50 | 25.1 nM | Human | In vitro kinase assay | [9] |

Table 1: Inhibitory Constants of Dorsomorphin for Primary Targets.

| Off-Target Kinase | Inhibition Status | Comments | Reference |

| ZAPK | No significant inhibition | Structurally related kinase | [1][10] |

| SYK | No significant inhibition | Structurally related kinase | [1][10] |

| PKCθ | No significant inhibition | Structurally related kinase | [1][10] |

| PKA | No significant inhibition | Structurally related kinase | [1][10] |

| JAK3 | No significant inhibition | Structurally related kinase | [1][10] |

| ALK4, ALK5, ALK7 (TGF-β/Activin Receptors) | No inhibition at similar concentrations to BMP receptor inhibition | Demonstrates selectivity for BMP type I receptors | [2] |

| PDGFRβ | - | Tested in kinase panel | [9] |

Table 2: Off-Target Effects of Dorsomorphin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Dorsomorphin.

In Vitro Kinase Assay for AMPK Inhibition

This protocol is adapted from a general method for assessing AMPK inhibition by Dorsomorphin.[1]

Objective: To determine the in vitro inhibitory activity of Dorsomorphin on AMPK.

Materials:

-

Partially purified liver AMPK from male Sprague-Dawley rats

-

Dorsomorphin (Compound C)

-

SAMS peptide (HMRSAMSGLHLVKRR) substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)

-

1% Phosphoric acid

-

96-well MultiScreen plates (Millipore)

-

Scintillation counter

Procedure:

-

Prepare a 100 µL reaction mixture containing 100 µM AMP, 100 µM ATP (with 0.5 µCi ³³P-ATP per reaction), and 50 µM SAMS peptide in the kinase reaction buffer.

-

Add varying concentrations of Dorsomorphin (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding the partially purified AMPK enzyme.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 80 µL of 1% phosphoric acid.

-

Transfer 100 µL of the stopped reaction mixture to a 96-well MultiScreen plate.

-

Wash the plate three times with 1% phosphoric acid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Dorsomorphin concentration relative to the DMSO control.

-

Determine the Ki value by fitting the data to an equation for competitive inhibition using non-linear regression analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Dorsomorphin dihydrochloride | AMPK | Tocris Bioscience [tocris.com]

- 5. stemcell.com [stemcell.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. ahajournals.org [ahajournals.org]

- 9. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

Dorsomorphin (Compound C): A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in basic scientific research. It is a cell-permeable pyrazolopyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. Additionally, Dorsomorphin is recognized for its inhibitory effects on the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[4][5][6][7][8]. This dual activity makes it a valuable tool for dissecting the roles of the AMPK and BMP signaling pathways in a multitude of cellular processes. Its applications span across various research fields, including stem cell differentiation, cancer biology, metabolic studies, and developmental biology[6][8][9][10]. This technical guide provides an in-depth overview of Dorsomorphin, including its mechanism of action, quantitative data, experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

Dorsomorphin exerts its biological effects primarily through the inhibition of two key signaling pathways:

-

AMP-activated protein kinase (AMPK) Signaling: Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis[2][11][12]. AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP[11][12]. By inhibiting AMPK, Dorsomorphin allows researchers to study the consequences of blocking this crucial energy-sensing pathway.

-

Bone Morphogenetic Protein (BMP) Signaling: Dorsomorphin selectively inhibits the kinase activity of the type I BMP receptors ALK2, ALK3, and ALK6[5][6][7][8]. BMPs are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play critical roles in embryonic development, tissue homeostasis, and cellular differentiation[13][14]. Dorsomorphin blocks the phosphorylation of downstream effectors, SMAD1, SMAD5, and SMAD8, thereby inhibiting the canonical BMP signaling cascade[5][7][15].

Data Presentation

Inhibitory Activity of Dorsomorphin

| Target | Inhibition Metric | Value | Reference(s) |

| AMPK | Kᵢ | 109 nM | [1][2][3] |

| ALK2 | IC₅₀ | ~107.9 nM | [16] |

| ALK3 | IC₅₀ | 30 nM | [17] |

| ALK6 | IC₅₀ | 5-10 µM | [18] |

| BMP-induced SMAD1/5/8 phosphorylation | IC₅₀ | 0.47 µM | [19] |

Working Concentrations of Dorsomorphin in Cell Culture

| Cell Line | Application | Concentration | Incubation Time | Reference(s) |

| C2C12 | Inhibition of osteoblast differentiation | 4 µM | Not Specified | [3] |

| C2C12 | Western Blot for p-AMPKα | 10 µM | 24 hours | [20] |

| Mouse Embryonic Stem Cells | Cardiomyocyte differentiation | 2 µM | 24 hours | [9] |

| Human Pluripotent Stem Cells | Neural differentiation | 0.5 - 20 µM | Not Specified | [7] |

| HCT116 | Apoptosis Induction | 10.71 µM (IC₅₀) | 24 hours | |

| HeLa | Apoptosis Induction | 11.34 µM (IC₅₀) | 24 hours | |

| Human Endometrial Stromal Cells | Western Blot for p-SMAD1/5/8 | 10 µM | 1 hour pre-treatment | [21] |

| SVOG (human granulosa-lutein) | Western Blot for p-SMAD1/5/8 | 5 µM | 1 hour pre-treatment | [22] |

Signaling Pathway Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. selleckchem.com [selleckchem.com]

- 4. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]

- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 8. stemcell.com [stemcell.com]

- 9. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. compound-56.com [compound-56.com]

- 20. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

- 21. Frontiers | ALK3-SMAD1/5 Signaling Mediates the BMP2-Induced Decrease in PGE2 Production in Human Endometrial Stromal Cells and Decidual Stromal Cells [frontiersin.org]

- 22. academic.oup.com [academic.oup.com]

Methodological & Application

Dissolving Dorsomorphin Dihydrochloride for Optimal Experimental Results: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and use of Dorsomorphin dihydrochloride, a potent and selective inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental outcomes.

Product Information

-

Name: this compound

-

Alternative Names: Compound C, BML-275[1]

-

CAS Number: 1219168-18-9[1]

-

Molecular Formula: C₂₄H₂₅N₅O · 2HCl[1]

-

Molecular Weight: 472.41 g/mol [1]

Solubility Data

This compound exhibits varying solubility depending on the solvent. The following table summarizes the solubility data from various suppliers. It is recommended to consult the certificate of analysis for batch-specific information.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| Water | 100 mM[1] | 47.24 mg/mL[1] | Ultrasonic treatment may be required[2][3]. |

| DMSO | 20 mM[1] | 9.45 mg/mL[1] | Gentle warming (e.g., 37°C for 2-5 minutes) may be necessary to fully dissolve the compound[4][5]. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility[2][6]. |

| PBS (pH 7.2) | ~2.1 mM | ~1 mg/mL | Aqueous solutions in PBS are not recommended for long-term storage (use within one day)[7]. |

| Ethanol | Insoluble[6] or very low solubility (~0.35 mM)[8] | Insoluble[6] | Not a recommended solvent. |

| Dimethylformamide (DMF) | ~2.1 mM | ~1 mg/mL |

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Ultrasonic bath (optional)

3.1.2. Protocol for DMSO Stock Solution (e.g., 10 mM)

-

Pre-use Preparation: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.[9]

-

Calculation: To prepare a 10 mM stock solution, use the following formula:

-

Volume of DMSO (μL) = (Mass of this compound (mg) / 472.41 g/mol ) * 100,000

-

For example, to reconstitute 1 mg of this compound to a 10 mM stock, you would add 211.68 µL of DMSO.

-

-

Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Vortex the solution thoroughly. If precipitation is observed, warm the solution to 37°C for 2 to 5 minutes to aid dissolution.[4][5]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4][5][9] Once in solution, it is recommended to use within 3 to 6 months.[10]

3.1.3. Protocol for Water Stock Solution (e.g., 10 mM)

-

Pre-use Preparation: Gently tap the vial to collect all the powder at the bottom.

-

Calculation: Use the same formula as for the DMSO stock solution to determine the required volume of water.

-

Reconstitution: Add the calculated volume of sterile, nuclease-free water to the vial.

-

Dissolution: Vortex the solution vigorously. If needed, use an ultrasonic bath to aid dissolution.[2][3]

-

Sterilization and Storage: For cell culture applications, sterilize the aqueous stock solution by passing it through a 0.22 µm filter.[2] It is highly recommended to prepare aqueous solutions fresh before use and not to store them for more than one day.[7]

Preparation of Working Solutions for Cell Culture

3.2.1. Materials

-

Prepared this compound stock solution (in DMSO or water)

-

Pre-warmed cell culture medium

3.2.2. Protocol

-

Thawing: Thaw the frozen aliquot of the stock solution at 37°C as needed.[9]

-

Dilution: To avoid precipitation, pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[4][5][9]

-

Final Concentration: Dilute the stock solution directly into the pre-warmed culture medium to achieve the desired final concentration. Effective concentrations for cell culture applications typically range from 0.5 µM to 20 µM.[9]

-

Mixing and Use: Gently mix the medium containing this compound and immediately add it to the cells.

Signaling Pathways and Experimental Workflow

This compound is a well-characterized inhibitor of both the AMP-activated protein kinase (AMPK) and the Bone Morphogenetic Protein (BMP) signaling pathways.

Dorsomorphin Inhibition of BMP Signaling

Dorsomorphin inhibits the BMP signaling pathway by targeting the type I BMP receptors, specifically ALK2, ALK3, and ALK6.[1] This inhibition prevents the phosphorylation of the downstream effectors, SMAD1, SMAD5, and SMAD8, thereby blocking the translocation of the SMAD complex to the nucleus and subsequent gene transcription.[4][5]

Caption: Dorsomorphin inhibits BMP signaling by blocking Type I receptors.

Dorsomorphin Inhibition of AMPK Signaling

Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a key cellular energy sensor. By binding to the kinase domain of AMPK, Dorsomorphin prevents the phosphorylation of its downstream targets, thereby inhibiting the metabolic processes regulated by AMPK.

Caption: Dorsomorphin inhibits AMPK signaling as an ATP-competitive inhibitor.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for using this compound in cell culture experiments.

Caption: General workflow for in vitro experiments with Dorsomorphin.

Safety Precautions

This compound should be handled with care. It is recommended to review the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed.

References

- 1. This compound | AMPK | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. reprocell.com [reprocell.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Utilizing Dorsomorphin for Enhanced Cardiomyogenesis in Embryonic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of embryonic stem (ES) cells into cardiomyocytes holds immense promise for regenerative medicine, disease modeling, and drug discovery. Dorsomorphin, a selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, has emerged as a potent inducer of cardiomyogenesis.[1][2][3] These application notes provide a comprehensive guide to utilizing Dorsomorphin for the efficient and robust generation of cardiomyocytes from mouse embryonic stem cells.

Dorsomorphin functions by targeting the BMP type I receptors ALK2, ALK3, and ALK6, thereby inhibiting the downstream signaling cascade that influences cell fate decisions during early embryonic development.[4][5] By transiently inhibiting this pathway during a critical window of differentiation, Dorsomorphin effectively directs pluripotent stem cells towards a cardiac lineage at the expense of other mesodermal fates such as endothelial, smooth muscle, and hematopoietic cells.[1][2][6] This protocol has been shown to increase the yield of spontaneously beating cardiomyocytes by at least 20-fold.[1][2][3][7]

Signaling Pathway

The diagram below illustrates the mechanism by which Dorsomorphin promotes cardiomyogenesis through the inhibition of the BMP signaling pathway.

Caption: Dorsomorphin inhibits BMP type I receptors, preventing SMAD phosphorylation and promoting cardiomyogenesis.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of Dorsomorphin-induced cardiomyogenesis in mouse embryonic stem cells.

Table 1: Efficiency of Cardiomyocyte Induction

| Treatment | % Beating Embryoid Bodies (EBs) | % Cardiomyocytes (DsRed+) | Fold Increase in Cardiomyocytes | Reference |

| DMSO (Control) | < 10% | 1.8% | - | [2][7] |

| Dorsomorphin (2 µM) | 94.4% | 38.4% | ~21-fold | [2][7] |

Table 2: Upregulation of Cardiac-Specific Gene Expression at Day 10 of Differentiation

| Gene | Fold Increase with Dorsomorphin Treatment | Reference |

| Nkx2.5 | 11.4-fold | [2][8] |

| Myh6 (α-MHC) | 125-fold | [2][8] |

| Myl2 | 34.2-fold | [8] |

Experimental Protocols

This section provides a detailed protocol for the differentiation of mouse embryonic stem cells into cardiomyocytes using Dorsomorphin.

Materials and Reagents

-

Mouse embryonic stem cells (e.g., CGR8, R1)

-

ES cell culture medium (DMEM, 15% FBS, 1% NEAA, 1% L-glutamine, 1% Penicillin-Streptomycin, 0.1 mM β-mercaptoethanol, 1000 U/ml LIF)

-

Differentiation medium (same as ES cell culture medium but without LIF)

-

Dorsomorphin (2 µM in DMSO)

-

DMSO (vehicle control)

-

Hanging drop culture plates or low-adhesion petri dishes

-

Trypsin-EDTA

-

DAPI stain

-

Phosphate Buffered Saline (PBS)

Experimental Workflow

The diagram below outlines the key steps in the Dorsomorphin-induced cardiomyogenesis protocol.

Caption: Workflow for inducing cardiomyogenesis in embryonic stem cells using Dorsomorphin.

Step-by-Step Protocol

-

ES Cell Culture (Day -3 to 0):

-

Culture mouse ES cells on gelatin-coated plates in ES cell culture medium.

-

Passage cells every 2 days to maintain pluripotency.

-

-

Embryoid Body (EB) Formation (Day 0):

-